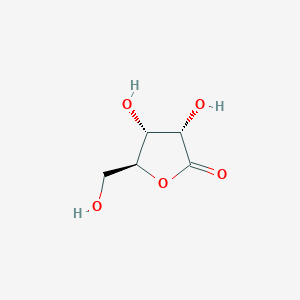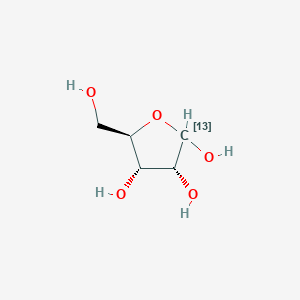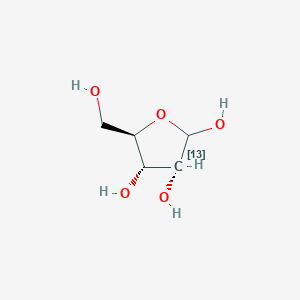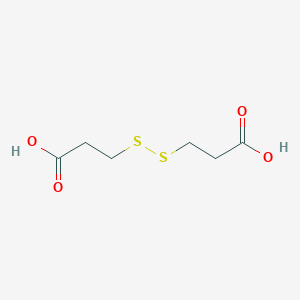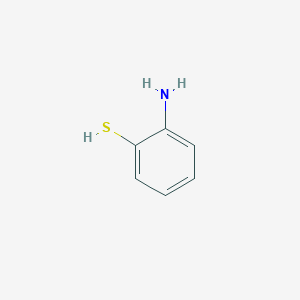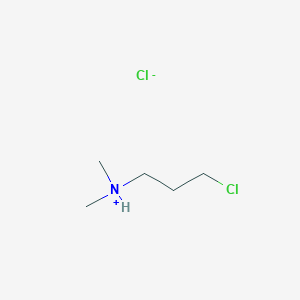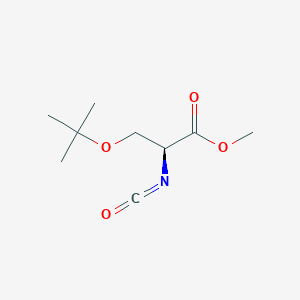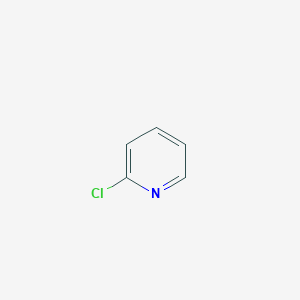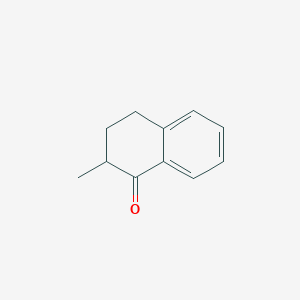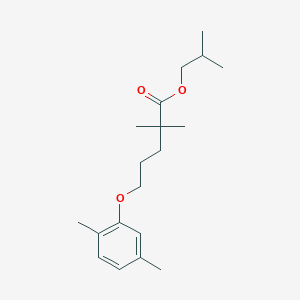![molecular formula C6H14N2O2 B119478 [(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 155935-60-7](/img/structure/B119478.png)
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol, also known as L-Homoserine lactone (HSL), is a small signaling molecule that plays a crucial role in bacterial communication. It is produced by many Gram-negative bacteria and is involved in regulating various physiological processes, including quorum sensing, biofilm formation, and virulence. In recent years, HSL has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and agriculture.
Mécanisme D'action
HSL functions as a signaling molecule by binding to specific receptors on bacterial cells, triggering a cascade of events that result in the regulation of various physiological processes. The binding of HSL to its receptor activates a transcriptional regulator, which in turn regulates the expression of various genes involved in quorum sensing and biofilm formation.
Effets Biochimiques Et Physiologiques
HSL has been found to have various biochemical and physiological effects on bacterial cells. It regulates the expression of various genes involved in virulence, antibiotic resistance, and stress response. HSL has also been found to modulate the production of various secondary metabolites, such as pigments and antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The use of HSL in laboratory experiments has several advantages, including its ability to regulate bacterial behavior in a controlled manner, its low toxicity, and its ease of synthesis. However, the use of HSL in laboratory experiments also has some limitations, including its potential to affect the behavior of non-targeted bacteria, its instability in aqueous solutions, and its potential to degrade over time.
Orientations Futures
The potential applications of HSL in various fields, including biotechnology, medicine, and agriculture, are vast. Future research could focus on the development of novel HSL analogs with improved stability and specificity, the identification of new bacterial species that produce HSL, and the development of new strategies for controlling bacterial behavior using HSL-based signaling. Additionally, HSL could be used as a tool for studying bacterial behavior and for the development of new antibiotics and other therapeutics.
Méthodes De Synthèse
The synthesis of HSL can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of L-serine with formaldehyde and ammonia under acidic conditions, followed by cyclization to form HSL. Microbial fermentation, on the other hand, involves the use of bacteria that naturally produce HSL, such as Pseudomonas aeruginosa and Vibrio fischeri.
Applications De Recherche Scientifique
HSL has been extensively studied in the field of microbiology and has been found to play a crucial role in the regulation of various bacterial processes. It is involved in the regulation of quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. HSL is also involved in the regulation of biofilm formation, which is a process by which bacteria form a protective layer on surfaces, making them resistant to antibiotics and immune responses.
Propriétés
Numéro CAS |
155935-60-7 |
|---|---|
Nom du produit |
[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol |
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
[(3R,4R,5R)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5-,6+/m0/s1 |
Clé InChI |
GKRGFUWLYFZLKY-HCWXCVPCSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H](N1)CO)N)CO |
SMILES |
C1C(C(C(N1)CO)N)CO |
SMILES canonique |
C1C(C(C(N1)CO)N)CO |
Synonymes |
2,4-Pyrrolidinedimethanol,3-amino-,(2R,3R,4R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
